

Spectroscopic Validation of 3-Chloro-4-methylbenzoic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 3-Chloro-4-methylbenzoic acid

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This guide provides a comprehensive comparison of the spectroscopic data for **3-Chloro-4-methylbenzoic acid** and its isomers, 4-Chloro-3-methylbenzoic acid and 2-Chloro-4-methylbenzoic acid. The validation of the specific substitution pattern of **3-Chloro-4-methylbenzoic acid** is crucial for its application in pharmaceutical synthesis and materials science, where precise molecular architecture dictates biological activity and material properties. This document outlines the key spectroscopic features that allow for the unambiguous identification of this isomer.

Spectroscopic Data Comparison

The structural elucidation of substituted benzoic acid isomers relies on the careful analysis of their spectroscopic data. Below is a comparative summary of the key data points from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Chloro-4-methylbenzoic acid	170	153, 125[1]
4-Chloro-3-methylbenzoic acid	170	153, 125
2-Chloro-4-methylbenzoic acid	170	153, 125

Table 2: Infrared (IR) Spectroscopy Data

Compound	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C-Cl Stretch (cm ⁻¹)
3-Chloro-4-methylbenzoic acid	2500-3300 (broad)	~1700	~750
4-Chloro-3-methylbenzoic acid	2500-3300 (broad)	~1685	~770
2-Chloro-4-methylbenzoic acid	2500-3300 (broad)	~1690	~760

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	-COOH	Aromatic-H	-CH ₃
3-Chloro-4-methylbenzoic acid	~11-13	7.9 (d), 7.8 (dd), 7.4 (d)	2.4 (s)
4-Chloro-3-methylbenzoic acid	~11-13	8.0 (s), 7.8 (d), 7.5 (d)	2.4 (s)
2-Chloro-4-methylbenzoic acid	~11-13	7.9 (d), 7.3 (s), 7.2 (d)	2.3 (s)

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	-COOH	Aromatic-C	-CH ₃
3-Chloro-4-methylbenzoic acid	~167	139, 135, 132, 131, 130, 128	~20
4-Chloro-3-methylbenzoic acid	~167	140, 134, 132, 131, 130, 127	~20
2-Chloro-4-methylbenzoic acid	~167	141, 136, 133, 132, 130, 126	~20

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

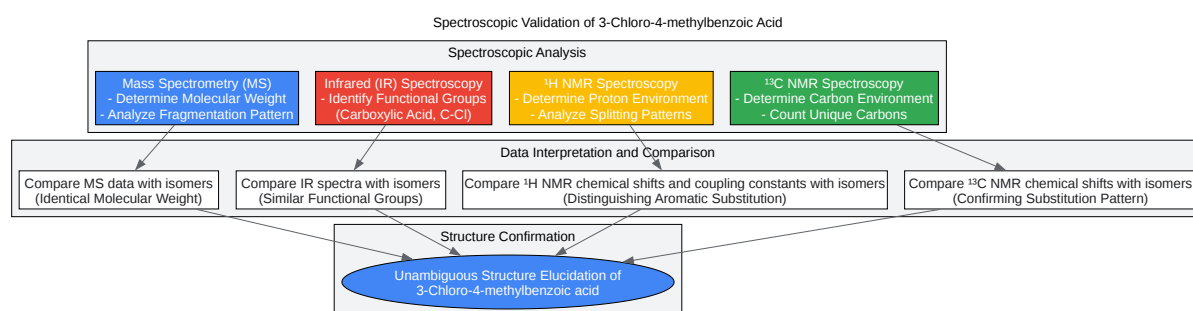
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, 16 to 32 scans are typically acquired. For ¹³C NMR, several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly on the crystal surface. Spectra are typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Structure Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of **3-Chloro-4-methylbenzoic acid**.



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Caption: Workflow for the spectroscopic validation of **3-Chloro-4-methylbenzoic acid**.

Conclusion

The combination of mass spectrometry, IR spectroscopy, and particularly ^1H and ^{13}C NMR spectroscopy provides a powerful toolkit for the definitive structural validation of **3-Chloro-4-methylbenzoic acid**. While MS and IR can confirm the molecular formula and the presence of key functional groups, which are similar across the isomers, NMR spectroscopy is indispensable for distinguishing the precise substitution pattern on the aromatic ring. The unique chemical shifts and coupling patterns of the aromatic protons and the distinct chemical shifts of the aromatic carbons serve as a spectroscopic fingerprint for **3-Chloro-4-**

methylbenzoic acid, enabling its differentiation from its isomers. This level of analytical rigor is essential for ensuring the quality and purity of this compound in research and development settings.

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References

- 1. 3-Chloro-4-methylbenzoic Acid | C₈H₇ClO₂ | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]
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